N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine
Overview
Description
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine is a chemical compound with the molecular formula C11H14FN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .
Biochemical Analysis
Biochemical Properties
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting various metabolic pathways. For instance, benzimidazole derivatives have been shown to inhibit microtubule polymerization, which is crucial for cell division . This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound can modulate the activity of various transcription factors, leading to changes in gene expression that promote cell death and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions lead to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, where it exerts its effects . The distribution of the compound within the body can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is crucial for its ability to inhibit microtubule polymerization and disrupt cellular processes. Additionally, post-translational modifications and targeting signals can direct the compound to specific compartments or organelles, influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Fluoro Group: The fluorine atom is introduced into the benzimidazole ring through electrophilic substitution reactions using reagents such as N-fluorobenzenesulfonimide.
Alkylation: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Final Coupling: The final step involves coupling the benzimidazole derivative with an ethylamine derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorinated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine
- N-Ethyl-N-[2-(5-chloro-1H-benzimidazol-2-YL)ethyl]amine
- N-Ethyl-N-[2-(5-bromo-1H-benzimidazol-2-YL)ethyl]amine
Uniqueness
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets compared to its non-fluorinated analogs .
Biological Activity
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine, with the chemical formula C₁₁H₁₄FN₃ and a molecular weight of 207.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄FN₃
- Molecular Weight : 207.25 g/mol
- CAS Number : 915921-45-8
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole core is known for its ability to inhibit various enzymes and receptors, making it a valuable scaffold in drug design.
1. Anticancer Activity
Research has indicated that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
In a study, this compound demonstrated an IC50 value of 15 nM against FGFR1, indicating strong enzymatic inhibition and potential for further development as an anticancer agent .
2. Antimicrobial Activity
Compounds with benzimidazole structures have also been evaluated for their antimicrobial properties. A study highlighted that certain derivatives exhibited significant antibacterial activity against various strains of bacteria.
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | <1 | |
Other Derivative | Staphylococcus aureus | <0.5 |
The minimum inhibitory concentration (MIC) for this compound against E. coli was found to be less than 1 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
3. Anti-inflammatory Activity
Benzimidazole derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines.
Case Study 1: FGFR Inhibition in Cancer Models
In vivo studies using xenograft models demonstrated that the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at doses up to 10 mg/kg/day, indicating a favorable safety profile alongside its efficacy .
Case Study 2: Antibacterial Efficacy
A series of in vitro tests against clinical isolates revealed that this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating resistant infections .
Properties
IUPAC Name |
N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCOAYHCQSXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249149 | |
Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-45-8 | |
Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.